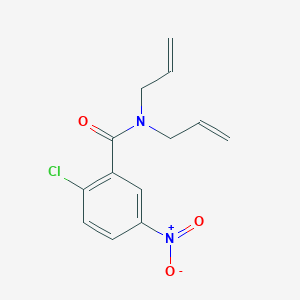![molecular formula C15H14FNOS B7484612 4-[(3-Fluorophenyl)methylsulfanylmethyl]benzamide](/img/structure/B7484612.png)
4-[(3-Fluorophenyl)methylsulfanylmethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Fluorophenyl)methylsulfanylmethyl]benzamide is an organic compound that features a benzamide core with a fluorophenyl and a methylsulfanylmethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)methylsulfanylmethyl]benzamide typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 3-fluorobenzyl chloride, undergoes a nucleophilic substitution reaction with thiourea to form 3-fluorobenzylthiourea.
Formation of the Methylsulfanylmethyl Intermediate: The 3-fluorobenzylthiourea is then treated with methyl iodide to introduce the methylsulfanylmethyl group, resulting in 3-fluorophenylmethylsulfanylmethylthiourea.
Formation of the Benzamide Core: The final step involves the reaction of 3-fluorophenylmethylsulfanylmethylthiourea with benzoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorophenyl)methylsulfanylmethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Fluorophenyl)methylsulfanylmethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3-Fluorophenyl)methylsulfanylmethyl]benzamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the benzamide core facilitates its incorporation into biological systems. The methylsulfanylmethyl group may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Chlorophenyl)methylsulfanylmethyl]benzamide
- 4-[(3-Bromophenyl)methylsulfanylmethyl]benzamide
- 4-[(3-Methylphenyl)methylsulfanylmethyl]benzamide
Uniqueness
4-[(3-Fluorophenyl)methylsulfanylmethyl]benzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
4-[(3-fluorophenyl)methylsulfanylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c16-14-3-1-2-12(8-14)10-19-9-11-4-6-13(7-5-11)15(17)18/h1-8H,9-10H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZBRTFPTOITSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSCC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
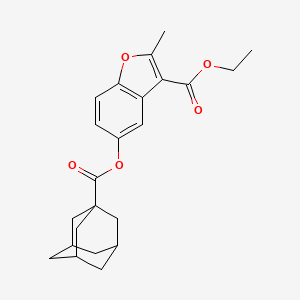

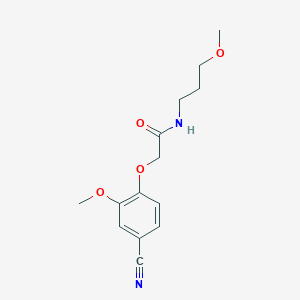
![2-Methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7484549.png)

![N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B7484567.png)
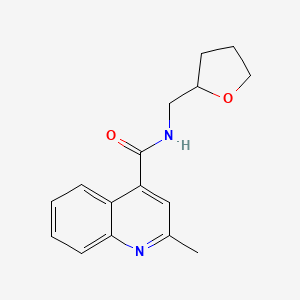
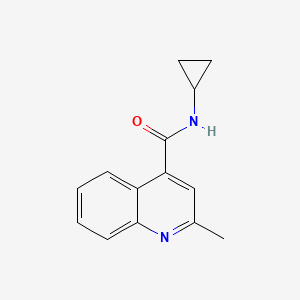
![[2-oxo-2-(propylamino)ethyl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7484577.png)
![2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)-N-[(1S)-1-pyridin-2-ylethyl]acetamide](/img/structure/B7484593.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-phenylsulfanylbutan-1-one](/img/structure/B7484594.png)
![4-[2,2-bis(benzenesulfonyl)ethenyl]-N,N-diethylaniline](/img/structure/B7484605.png)
![2-[[4-(2-chlorophenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B7484616.png)
